3,3-Bis(fluoromethyl)cyclopentan-1-one
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Overview
Description
3,3-Bis(fluoromethyl)cyclopentan-1-one is an organic compound with the molecular formula C7H10F2O and a molecular weight of 148.15 g/mol . It is characterized by the presence of two fluoromethyl groups attached to a cyclopentanone ring. This compound is used as a building block in various chemical syntheses and has applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(fluoromethyl)cyclopentan-1-one typically involves the fluorination of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(fluoromethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
3,3-Bis(fluoromethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(fluoromethyl)cyclopentan-1-one involves its interaction with molecular targets through its functional groups. The fluoromethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopentanone ring provides a rigid framework that can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(trifluoromethyl)cyclopentan-1-one: Similar structure but with trifluoromethyl groups.
3,3-Bis(chloromethyl)cyclopentan-1-one: Contains chloromethyl groups instead of fluoromethyl groups.
Cyclopentanone: The parent compound without any fluoromethyl groups.
Uniqueness
3,3-Bis(fluoromethyl)cyclopentan-1-one is unique due to the presence of fluoromethyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various applications .
Properties
Molecular Formula |
C7H10F2O |
---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
3,3-bis(fluoromethyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H10F2O/c8-4-7(5-9)2-1-6(10)3-7/h1-5H2 |
InChI Key |
KIQVFKQJRQANFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1=O)(CF)CF |
Origin of Product |
United States |
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